molecular formula C25H31N3O4S B11439238 ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11439238
M. Wt: 469.6 g/mol
InChI Key: QTSMJSHEQLOJEM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common approach is the transition metal-free one-pot cascade synthesis, which involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can be compared with other similar tricyclic compounds, such as:

  • **11-ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatric

Properties

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C25H31N3O4S/c1-4-7-8-14-27-23-21(19-13-15-26(16-20(19)33-23)25(31)32-6-3)22(29)28(24(27)30)18-11-9-17(5-2)10-12-18/h9-12H,4-8,13-16H2,1-3H3

InChI Key

QTSMJSHEQLOJEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N(C1=O)C4=CC=C(C=C4)CC

Origin of Product

United States

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